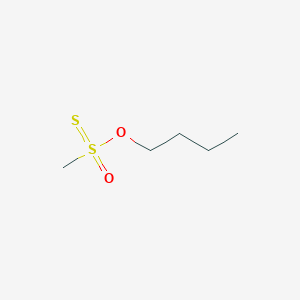

Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane

Descripción

Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane is a sulfur(VI) compound characterized by a sulfoxonium ylide core structure with butoxy (C₄H₉O) and methyl (CH₃) substituents. Sulfoxonium ylides are highly reactive intermediates in organic synthesis, particularly in cyclopropanation and transfer reactions. The lambda6-sulfanylidene designation indicates a hypervalent sulfur center with a trigonal bipyramidal geometry, stabilized by resonance between sulfur and adjacent electronegative groups.

Propiedades

Fórmula molecular |

C5H12O2S2 |

|---|---|

Peso molecular |

168.3 g/mol |

Nombre IUPAC |

butoxy-methyl-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/C5H12O2S2/c1-3-4-5-7-9(2,6)8/h3-5H2,1-2H3 |

Clave InChI |

ZNCFSOMQSFOTKZ-UHFFFAOYSA-N |

SMILES canónico |

CCCCOS(=O)(=S)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane typically involves the reaction of butoxy-methyl sulfide with an oxidizing agent. One common method includes the use of hydrogen peroxide or peracids as oxidizing agents under controlled temperature and pH conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol.

Industrial Production Methods

In industrial settings, the production of butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound back to its corresponding sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols under mild to moderate temperatures.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding sulfides.

Substitution: Various sulfur-containing derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other sulfur-containing compounds.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of sulfur-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.

Mecanismo De Acción

The mechanism of action of butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition or activation of enzymatic activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and signal transduction.

Comparación Con Compuestos Similares

(5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium

Key Features :

Comparison :

- Reactivity: Both compounds exhibit high reactivity due to the sulfoxonium ylide core. However, the bulkier substituents in the benzyloxycarbonyl derivative may reduce its solubility in non-polar solvents compared to the butoxy-methyl analog.

- Synthetic Utility: The tert-butoxycarbonylamino group in the former enhances stereochemical control in peptide synthesis, whereas the butoxy group in the target compound may favor lipophilic reaction environments .

4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic Acid

Key Features :

Comparison :

- Stability : Sulfoximines like this compound are more stable under ambient conditions compared to sulfoxonium ylides, which are moisture-sensitive.

- Functional Groups : The benzoic acid moiety enhances aqueous solubility, while the butoxy group in the target compound likely increases lipid membrane permeability .

Data Table: Structural and Functional Comparison

*Hypothetical formula based on substituent analysis.

Research Findings and Implications

- Reactivity Trends : Sulfoxonium ylides (e.g., the target compound and analog) are pivotal in transition-metal-free catalysis, enabling bond-forming reactions under mild conditions. Their reactivity is modulated by substituents: electron-withdrawing groups (e.g., benzyloxycarbonyl) stabilize the ylide, while alkyl groups (e.g., butoxy) enhance nucleophilicity .

- Pharmacological Potential: Sulfoximines (e.g., ) demonstrate reduced toxicity compared to sulfoxonium ylides, making them viable for medicinal chemistry. The benzoic acid derivative’s LD₅₀ (oral, rat) of 320 mg/kg underscores its moderate safety profile .

- Synthetic Challenges: The correction of nomenclature in highlights the precision required in characterizing sulfur(VI) compounds, as minor structural changes significantly alter reactivity and application .

Actividad Biológica

Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane is a sulfur-containing compound that has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane belongs to a class of compounds characterized by a unique arrangement of sulfur and oxygen atoms. Its chemical formula is represented as follows:

This compound features a butoxy group attached to a sulfanylidene moiety, which contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various pathogens, including bacteria and fungi.

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines, although detailed studies are still required to elucidate its mechanisms.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways relevant to diseases.

The biological activities of butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Compounds containing sulfur often influence oxidative stress pathways, leading to increased ROS production which can induce apoptosis in cancer cells.

- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function. For instance, it has been suggested that it may inhibit carbonic anhydrases, which are crucial in maintaining acid-base balance in tissues.

Antimicrobial Activity

A study published in Bioorganic & Medicinal Chemistry Letters evaluated various sulfanylidene compounds for their antimicrobial efficacy. Results indicated that butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) | Standard Antibiotic (MIC) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 (Ampicillin) |

| Escherichia coli | 64 | 32 (Ciprofloxacin) |

Anticancer Activity

In vitro studies conducted on human melanoma and ovarian cancer cell lines revealed that butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane inhibited cell proliferation significantly. The IC50 values were determined through MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| Melanoma | 15 |

| Ovarian Cancer | 20 |

These findings suggest a potential therapeutic role for this compound in oncology, warranting further exploration through clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.